molecular formula C25H20FN5O B2696351 2-{1-(2-fluorophenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine CAS No. 1396816-10-6

2-{1-(2-fluorophenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine

Cat. No. B2696351
M. Wt: 425.467
InChI Key: JSQBDYKRLFUZIS-UHFFFAOYSA-N
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Description

2-{1-(2-fluorophenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine is a useful research compound. Its molecular formula is C25H20FN5O and its molecular weight is 425.467. The purity is usually 95%.
BenchChem offers high-quality 2-{1-(2-fluorophenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{1-(2-fluorophenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Sensing Applications

One notable application is in the development of selective sensors. For example, a pyrrolidine constrained bipyridyl-dansyl conjugate, which shares structural motifs with the mentioned compound, has been synthesized through click chemistry and serves as a selective ratiometric and colorimetric chemosensor for Al(3+) ions based on internal charge transfer (ICT) mechanisms (Maity & Govindaraju, 2010).

Photophysical Properties and Electron Transfer

Another application area is in the study of photophysical properties and intramolecular electron transfer. Compounds containing the dihydropyridine moiety, similar to the compound , exhibit interesting electronic properties. For instance, nitrophenyldihydropyridines have been explored for their photolabile properties and intramolecular electron transfer mechanisms, which are crucial for designing photodegradable drugs and new photoinduced electron-transfer systems (Fasani et al., 2006).

Structural Analysis and Ligand Design

The structural analysis of related dihydropyridine compounds provides insights into their conformation and electronic properties, beneficial for designing ligands in asymmetric catalysis. For example, chiral pyridine-containing oxazoline derivatives have been synthesized and characterized, demonstrating the impact of molecular conformation on their application as chiral ligands (Wolińska et al., 2021).

Fluorescence and Sensitization

Furthermore, the synthesis of novel fluorescent derivatives incorporating the pyridine and triazole moieties leads to compounds with significant solvent-polarity dependent fluorescence properties. These compounds have been investigated for their potential as Zn2+-sensitive fluorogenic chelating agents, showing significant fluorescence enhancement and red-shift in emissions upon Zn2+ binding, which underscores their potential in chemical sensing and imaging applications (David, Maisonneuve, & Xie, 2007).

Catalysis and Synthesis

The structural framework of the compound is also relevant in catalysis and synthetic applications. For instance, triarylboron-functionalized dipicolinic acids, similar in structural complexity, have been synthesized and studied for their ability to selectively sensitize Eu(III) and Tb(III) emissions, demonstrating the role of intraligand charge-transfer (ILCT) transitions in activating these emissions. Such studies pave the way for designing luminescent materials and catalysts for asymmetric reactions (Park et al., 2014).

properties

IUPAC Name

[1-(2-fluorophenyl)-5-pyridin-2-yltriazol-4-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5O/c26-20-10-4-5-12-22(20)31-24(21-11-6-7-15-27-21)23(28-29-31)25(32)30-16-13-19(14-17-30)18-8-2-1-3-9-18/h1-13,15H,14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQBDYKRLFUZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4F)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-(2-fluorophenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine

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